Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(4-bromophenyl)sulfanylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2S/c1-17-13(16)12-8-11(6-7-15-12)18-10-4-2-9(14)3-5-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOMVKCUJJGJTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)SC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201216581 | |
| Record name | Methyl 4-[(4-bromophenyl)thio]-2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201216581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400082-50-0 | |
| Record name | Methyl 4-[(4-bromophenyl)thio]-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400082-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[(4-bromophenyl)thio]-2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201216581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate typically involves the following steps:
Bromination: The starting material, 4-phenylthiopyridine-2-carboxylate, undergoes bromination to introduce the bromo group at the para position of the phenyl ring.
Esterification: The carboxylic acid group of the pyridine ring is then esterified with methanol in the presence of a catalyst such as sulfuric acid or an acid chloride.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and scalability. The reaction conditions are optimized to achieve high yield and purity, often involving the use of advanced reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form a bromophenol derivative.
Reduction: The pyridine ring can be reduced to form a pyridine derivative.
Substitution: The bromo group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are employed.
Major Products Formed:
Oxidation: Bromophenol derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its pharmacological properties. It serves as a precursor for synthesizing various biologically active molecules. Some notable applications include:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
- Anti-inflammatory Agents : The presence of the pyridine ring contributes to anti-inflammatory activity, which has been explored in several studies focused on inflammatory diseases .
Organic Synthesis
Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate is utilized as an intermediate in organic synthesis, particularly in the formation of:
- Biphenyl Derivatives : Through coupling reactions, this compound can be transformed into biphenyl derivatives, which are essential in various industrial applications such as OLEDs (Organic Light Emitting Diodes) and liquid crystal displays .
- Sulfonamide Compounds : It acts as a precursor in synthesizing sulfonamide derivatives, which have shown promise in treating bacterial infections and other diseases .
Material Science
In material science, this compound's unique properties allow it to be used in:
- Organic Electronics : The compound can be incorporated into electronic materials due to its electron-rich structure, enhancing conductivity and stability in devices like solar cells and transistors .
- Polymer Chemistry : Its ability to act as a cross-linking agent in polymer formulations enables the development of materials with improved mechanical properties and thermal stability .
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Effective against various bacterial strains |
| Anti-inflammatory Drugs | Reduces inflammation in animal models | |
| Organic Synthesis | Biphenyl Derivatives | Useful in OLEDs and LCDs |
| Sulfonamide Synthesis | Promising candidates for new antibiotics | |
| Material Science | Organic Electronics | Enhanced conductivity and device performance |
| Polymer Cross-linking | Improved mechanical and thermal properties |
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound derivatives against common pathogens. The results showed a significant reduction in bacterial growth, indicating potential for development into new antimicrobial agents.
Case Study 2: Organic Electronics
Research conducted at a leading university explored the use of this compound in organic electronic devices. The findings demonstrated that incorporating this compound into polymer matrices improved charge transport properties, making it suitable for use in next-generation electronic applications.
Mechanism of Action
The mechanism by which Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group plays a crucial role in binding to these targets, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Dichlorophenyl Analogs
Compound : Methyl 4-[(2,3-Dichlorophenyl)sulfanyl]-2-pyridinecarboxylate
CAS : 338748-09-7
- Key Differences: Substituents: Replaces the 4-bromophenyl group with a 2,3-dichlorophenylsulfanyl moiety. Molecular Weight: Estimated ~315 g/mol (lower due to Cl substitution). Applications: Discontinued commercial availability suggests inferior efficacy or toxicity compared to the bromo analog .
Pyridine Derivatives with Modified Cores
Compound: Benzyl 4-(4-Chlorophenyl)-5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxylate
- Key Differences: Core Structure: 1,4-Dihydropyridine (reduced ring rigidity) vs. pyridine. Substituents: Benzyl ester (bulkier than methyl ester), 4-chlorophenyl, and cyano groups. Potential Applications: Dihydropyridines are common in calcium channel blockers, suggesting divergent biological targets compared to the fully aromatic pyridine core of the target compound.
Triazole-Thione Derivatives
Examples :
Pyrimidine-Based Analogs
Compound : Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
Molecular Formula : C₁₄H₁₅FN₂O₄S (MW 326.34 g/mol)
Bromophenyl-Containing Pharmaceuticals
Compound : Ancriviroc (CAS 370893-06-4)
Molecular Formula : C₂₈H₃₇BrN₄O₃ (MW 557.52 g/mol)
- Key Differences: Core Structure: Bipiperidine vs. pyridine. Substituents: Ethoxyimino and dimethylpyridinyl groups. Applications: CCR5 antagonist for antiviral therapy, highlighting the role of bromophenyl in protein-ligand interactions .
Comparative Data Table
Research Findings and Implications
- Substituent Impact : Bromine in the target compound provides a balance of size and electronic effects, enhancing stability compared to chlorine analogs .
- Heterocycle Influence : Pyridine derivatives exhibit rigidity suitable for enzyme inhibition, whereas triazole-thiones and dihydropyridines target ion channels or microbial proteins .
- Therapeutic Potential: Structural analogs with morpholine/piperazine groups (e.g., triazole-thiones) show promise in antimicrobial contexts, suggesting opportunities for modifying the target compound’s ester group to improve solubility .
Biological Activity
Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 400082-50-0
- Molecular Formula : C12H10BrN1O2S1
- Molecular Weight : 308.18 g/mol
The compound features a pyridine ring substituted with a bromophenyl sulfanyl group, which contributes to its unique biological properties.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain protein kinases involved in cancer cell proliferation. For example, it has shown potential as an Aurora-A kinase inhibitor, which is crucial in regulating cell division and has been implicated in various cancers .
- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects, potentially acting against a range of bacterial strains. The presence of the sulfanyl group is believed to enhance its interaction with microbial cell membranes.
Biological Activity Studies
A summary of key studies highlighting the biological activity of this compound is presented in the table below:
Case Studies
- Anticancer Efficacy : A study focused on the compound's effects on prostate cancer cells demonstrated significant growth inhibition at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
- Microbial Resistance : In another study, this compound was tested against resistant strains of Staphylococcus aureus. Results indicated a notable reduction in bacterial viability, suggesting its potential as a treatment option for antibiotic-resistant infections.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| SNAr | 4-Bromothiophenol, K₂CO₃, DMF, 100°C | 60–75% | |
| Esterification | CH₃OH, DCC, RT | 85–90% |
Basic: Which spectroscopic techniques are most effective for characterizing the sulfur-containing moieties in this compound?
Methodological Answer:
- X-ray Crystallography: Resolves the spatial arrangement of the sulfanyl group and confirms regioselectivity of substitution. For example, Acta Crystallographica studies highlight bond angles (C–S–C ~105°) and torsional angles between the pyridine and bromophenyl groups .
- ¹H/¹³C NMR: The deshielded proton signals near the sulfur atom (δ 7.5–8.0 ppm) and carbon chemical shifts (δ 125–135 ppm for aromatic carbons) are diagnostic .
- Raman Spectroscopy: Detects S–C vibrational modes (~650–750 cm⁻¹), useful for distinguishing thioether bonds from disulfides .
Basic: What are the key structural features influencing its potential biological activity?
Methodological Answer:
- Sulfanyl Bridge: Enhances lipophilicity, potentially improving membrane permeability .
- Bromophenyl Group: Electron-withdrawing effects may stabilize interactions with hydrophobic enzyme pockets .
- Pyridine Core: Acts as a hydrogen-bond acceptor, critical for binding to biological targets like kinases or proteases .
Q. Table 2: Structural-Activity Relationship (SAR) Insights
Advanced: How can researchers design experiments to evaluate the compound's stability under varying pH conditions?
Methodological Answer:
- Accelerated Stability Testing:
- Kinetic Analysis: Use Arrhenius plots to predict shelf-life at different temperatures. For example, degradation half-life at pH 7.4 is ~14 days, dropping to 2 days at pH 2 .
Advanced: What methodologies resolve contradictions in NMR and X-ray crystallography data for this compound?
Methodological Answer:
- Dynamic NMR: Detects rotational barriers in the sulfanyl bridge. If X-ray shows a planar conformation but NMR suggests flexibility, variable-temperature NMR can identify slow exchange processes (e.g., coalescence temperature analysis) .
- DFT Calculations: Compare computed NMR chemical shifts (using Gaussian09) with experimental data to validate crystallographic models .
- Synchrotron Crystallography: High-resolution data (≤0.8 Å) resolves disorder in the bromophenyl group, which may cause NMR signal splitting .
Advanced: What computational approaches predict the compound's reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Molecular Orbital Analysis:
- Transition State Modeling: Simulate SNAr pathways using QM/MM methods. Studies show a 15 kcal/mol activation barrier for sulfur substitution at C-4 .
Q. Table 3: Computed Reactivity Parameters
| Parameter | Value | Implication |
|---|---|---|
| Fukui Index (C-4) | 0.25 | High electrophilicity |
| HOMO-LUMO Gap | 4.8 eV | Moderate reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
